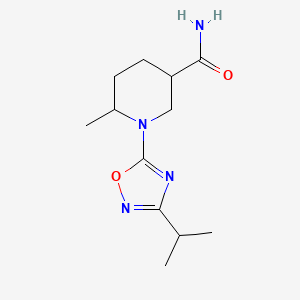![molecular formula C17H23N3O B7631442 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol](/img/structure/B7631442.png)
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol, also known as PTI-125, is a small molecule drug that has been shown to have potential therapeutic effects for various neurological disorders. This drug has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Wirkmechanismus
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol works by inhibiting the activity of an enzyme called amyloid beta protein precursor (AβPP). AβPP is a precursor to the formation of amyloid beta (Aβ) plaques, which are a hallmark of Alzheimer's disease. By inhibiting AβPP, 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol prevents the formation of Aβ plaques and reduces inflammation in the brain.
Biochemical and Physiological Effects:
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has been shown to have several biochemical and physiological effects. This drug has been shown to reduce inflammation in the brain, improve cognitive function, and protect against neuronal damage. 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has also been shown to reduce the levels of Aβ plaques in the brain, which is a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has several advantages for lab experiments. This drug is relatively easy to synthesize, and its mechanism of action is well understood. 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has also been extensively studied in animal models, which provides a solid foundation for future research. However, 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has some limitations for lab experiments. This drug has not been extensively studied in humans, and its long-term effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol. One potential area of research is the use of this drug in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is the development of more potent and selective inhibitors of AβPP. Additionally, more research is needed to understand the long-term effects of 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol and its potential for use in humans.
Synthesemethoden
The synthesis of 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol involves several steps. The starting material for the synthesis is 4-hydroxybenzaldehyde, which is reacted with 1-propan-2-yl-4,5,6,7-tetrahydroindazole in the presence of a base to form the imine intermediate. The imine is then reduced using sodium borohydride to form the amine intermediate, which is then coupled with 4-chloromethylphenol using a palladium catalyst to form 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol.
Wissenschaftliche Forschungsanwendungen
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, traumatic brain injury, and Down syndrome. This drug has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in the brain. 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has also been shown to have potential applications in the treatment of other disorders, such as cancer and viral infections.
Eigenschaften
IUPAC Name |
4-[[(1-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(2)20-17-14(11-19-20)4-3-5-16(17)18-10-13-6-8-15(21)9-7-13/h6-9,11-12,16,18,21H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTJUIWFQFWNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC2NCC3=CC=C(C=C3)O)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile](/img/structure/B7631365.png)
![5-cyclopropyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7631369.png)
![6-[(2-hydroxycyclopentyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631373.png)
![tert-butyl N-(9-acetyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B7631375.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-2,4-diamine](/img/structure/B7631386.png)
![(3-Methylbenzotriazol-5-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631387.png)
![[1-(2-Methylpropyl)pyrazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631394.png)
![3-fluoro-N-[(2-imidazol-1-ylphenyl)methyl]pyridin-2-amine](/img/structure/B7631395.png)

![4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol](/img/structure/B7631419.png)
![2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B7631423.png)

![3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol](/img/structure/B7631430.png)
![[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B7631439.png)